Vanadium tetrahydroxide

Vanadium dioxide Precursor Calcination

Vanadium tetrahydroxide (V(OH)₄), an inorganic hydroxide of vanadium in the +4 oxidation state, carries the registry CAS 27318-03-2. This compound is primarily synthesized via hydrolysis of vanadium salts or oxides under controlled pH and is supplied for dedicated research and development purposes.

Molecular Formula H4O4V
Molecular Weight 118.971 g/mol
CAS No. 27318-03-2
Cat. No. B12652343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium tetrahydroxide
CAS27318-03-2
Molecular FormulaH4O4V
Molecular Weight118.971 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[V+4]
InChIInChI=1S/4H2O.V/h4*1H2;/q;;;;+4/p-4
InChIKeyJUWHRJSDVJDFJG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Tetrahydroxide (CAS 27318-03-2) – Scientific Procurement & Differentiation Guide


Vanadium tetrahydroxide (V(OH)₄), an inorganic hydroxide of vanadium in the +4 oxidation state, carries the registry CAS 27318-03-2 [1]. This compound is primarily synthesized via hydrolysis of vanadium salts or oxides under controlled pH and is supplied for dedicated research and development purposes [2]. The oxidation state of V(IV) imparts distinct redox behavior and amphoteric character, positioning this compound as a versatile intermediate for preparing vanadium oxide materials [3]. Vanadium tetrahydroxide is often utilized as a precursor for VO₂ and V₂O₅, or as a building block for advanced catalysts and energy-storage materials [4].

Why Generic Vanadium Sources Cannot Simply Replace Vanadium Tetrahydroxide


Vanadium tetrahydroxide cannot be indiscriminately interchanged with common V(V) or V(IV) reagents such as V₂O₅, VOSO₄, or NH₄VO₃ due to critical differences in oxidation state, hydrolysis behavior, and precursor versatility [1]. The thermodynamic stability domain of V(IV) hydroxides is narrow and highly pH-dependent, requiring precise synthetic control to avoid undesired oxidation or precipitation of competing phases [2]. Substituting V₂O₅, a V(V) species, not only alters the redox pathway but also demands additional reducing agents and energy input to achieve the same V(IV) intermediate state, thereby compromizing atom economy and process sustainability [3]. The quantitative evidence below substantiates the specific conditions under which vanadium tetrahydroxide offers distinct advantages over its closest analogs.

Quantitative Differentiation Evidence for Vanadium Tetrahydroxide (CAS 27318-03-2)


Precursor Versatility: Direct Calcination to VO₂ or V₂O₅ Without Redox Agents

Unlike V₂O₅, which requires a reducing agent to obtain VO₂, vanadium(IV) hydroxide can be directly calcined to produce either VO₂ (inert atmosphere) or V₂O₅ (air) [1]. In a validated process, VO₂ of 98.82% purity and V₂O₅ of 98.70% purity were both obtained from the same hydroxide precursor by simply switching the calcination atmosphere (argon vs. air) [1]. This dual-output capability is not shared by common V(V) precursors such as NH₄VO₃ or V₂O₅.

Vanadium dioxide Precursor Calcination Phase control

Precipitation Efficiency: Near-Quantitative Recovery of Vanadium as Hydroxide

Vanadium(IV) hydroxide precipitation from strip liquor achieves 98.6% vanadium recovery at pH 5.6 within 5 minutes at room temperature [1]. In contrast, conventional ammonium salt precipitation methods generate significant ammonia waste and achieve lower single-step recovery [1]. VOSO₄ hydrolysis, an alternative route, reaches only an optimum pH of ~4 and requires subsequent thermal treatment under controlled atmosphere to obtain V₂O₃ [2].

Vanadium recovery Hydrolysis Precipitation efficiency

Oxidation State Stability: Defined Thermodynamic Domain for V(IV) Hydroxide

Revised Pourbaix diagrams establish that V(IV) hydroxide (V(OH)₄) possesses a well-defined thermodynamic stability region in the potential–pH space, distinct from V₂O₅ (V(V) oxide) and VO₂ (V(IV) oxide) [1]. At analytical concentrations, the stability domain of V(IV) hydroxide is confined to a pH range where V(OH)₄ is the thermodynamically favored solid phase, while V₂O₅ precipitates only under more oxidizing conditions [1]. This speciation control is absent when starting from V(V) precursors.

Pourbaix diagram V(IV) stability Hydroxide

Nanostructure Control: Synthesis of Low-Dimensional V(IV) Oxyhydroxides

Low-temperature aqueous chemistry (95 °C) selectively yields nanostructured vanadium oxyhydroxides—Häggite, Duttonite, and Gain's hydrate—with sizes one order of magnitude smaller than previously reported [1]. These V(IV) phases are derived from hydroxide intermediates and exhibit distinct morphologies (nanowires, nanorods, nanoribbons) [1]. In contrast, V₂O₅ and VOSO₄ do not provide the same level of morphological control under identical mild aqueous conditions [1].

Nanoparticles Vanadium oxyhydroxide Polymorphism

Commercial Purity Benchmark: ≥95% Assay for Research-Grade Vanadium Tetrahydroxide

Suppliers of vanadium tetrahydroxide (CAS 27318-03-2) typically offer purity of ≥95% (higher upon request) . While commercial V₂O₅ is routinely available at ≥99% purity [1], the V(IV) hydroxide is supplied specifically for laboratory-scale research where the targeted oxidation state and reactivity are prioritized over ultra-high purity. The ≥95% purity is sufficient for most precursor and catalyst development studies, and the cost structure reflects its niche research positioning.

Purity Research chemical Procurement specification

Amphoteric Solubility: Acidic Dissolution Without Strong Oxidizers

Vanadium tetrahydroxide exhibits amphoteric behavior, dissolving in acids to form vanadyl salts (VO²⁺) and in strong bases to yield vanadate-like species [1]. This contrasts with V₂O₅, which is sparingly soluble in water and requires strong alkaline conditions for dissolution . The hydroxide form thus enables facile solution-phase processing of V(IV) without the need for harsh oxidizing or reducing agents.

Amphoteric Solubility Vanadium hydroxide

Recommended Application Scenarios for Vanadium Tetrahydroxide (CAS 27318-03-2)


Sustainable Synthesis of High-Purity VO₂ and V₂O₅

When the goal is to produce both VO₂ (98.82% purity) and V₂O₅ (98.70% purity) from a single precursor without ammonium salt waste, vanadium tetrahydroxide is the preferred starting material [1]. The precipitation–calcination route achieves 98.6% vanadium recovery in 5 minutes at room temperature, outperforming traditional ammonium-based precipitation in both speed and environmental footprint [1].

Aqueous Synthesis of Nanostructured V(IV) Oxyhydroxides

For researchers developing low-dimensional V(IV) materials for catalysis or energy storage, vanadium tetrahydroxide-derived intermediates enable selective synthesis of Häggite, Duttonite, and Gain's hydrate nanoparticles with sizes down to the nanoscale—an order of magnitude smaller than previously achievable [2]. This morphological control is not offered by V₂O₅ or VOSO₄ under identical mild aqueous conditions.

V(IV) Precursor for Redox-Active Materials in Acidic Media

In applications requiring soluble V(IV) species without the use of strong oxidizers or reductants, vanadium tetrahydroxide's amphoteric nature allows direct dissolution in acid to generate vanadyl ions (VO²⁺) [3]. This enables homogeneous catalyst preparation and electrodeposition of vanadium oxide films, circumventing the solubility limitations of V₂O₅.

Laboratory-Scale Research and Proof-of-Concept Studies

With a commercially available purity of ≥95% , vanadium tetrahydroxide is positioned for research laboratories that require a well-defined V(IV) starting material for exploratory synthesis. Its cost-to-purity ratio is optimized for academic and early-stage industrial R&D, where ultra-high purity (>99%) oxide precursors may be unnecessary and cost-prohibitive.

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